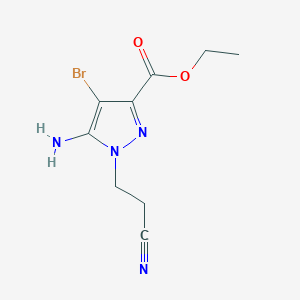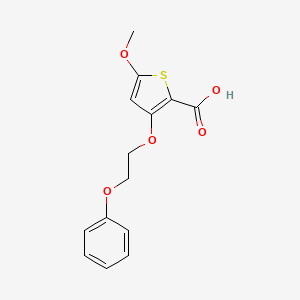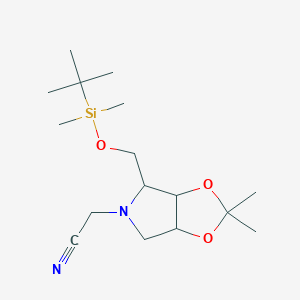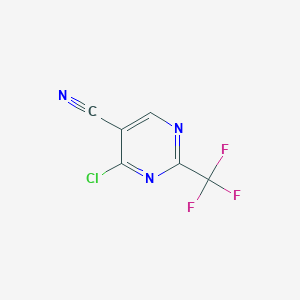
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- is a complex organic compound that features a thiophene ring substituted with a methanol group, a diphenylphosphinyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes a series of functional group transformations to introduce the methanol, diphenylphosphinyl, and nitro groups.
Introduction of Methanol Group: Thiophene can be reacted with formaldehyde in the presence of a base to form 2-thiophenemethanol.
Introduction of Diphenylphosphinyl Group: The hydroxyl group of 2-thiophenemethanol can be converted to a diphenylphosphinyl group using diphenylphosphine and an oxidizing agent.
Introduction of Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Thiophenecarboxylic acid, alpha-(diphenylphosphinyl)-5-nitro-
Reduction: 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-amino-
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The diphenylphosphinyl group can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenemethanol: Lacks the diphenylphosphinyl and nitro groups.
2-Thiophenecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-: Lacks the nitro group.
Uniqueness
2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- is unique due to the presence of both the diphenylphosphinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
680579-74-2 |
|---|---|
Fórmula molecular |
C17H14NO4PS |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
diphenylphosphoryl-(5-nitrothiophen-2-yl)methanol |
InChI |
InChI=1S/C17H14NO4PS/c19-17(15-11-12-16(24-15)18(20)21)23(22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17,19H |
Clave InChI |
UBYKCMFAADNPNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(S3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)






![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)
